

Potassium Diformate: A Technical Overview of its Chemical Properties and Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: **Potassium diformate** (KDF) is a double salt of formic acid and potassium formate, recognized for its unique chemical characteristics and broad applications, notably as a non-antibiotic growth promoter in animal feed.[1][2] This document provides a detailed examination of its chemical properties, molecular structure, and relevant experimental methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Potassium diformate is a white or slightly yellow crystalline powder known for its high hygroscopicity, meaning it readily absorbs moisture from the air.[2][3] It is easily soluble in water, and its aqueous solution is acidic.[1][4] The compound is stable under acidic conditions but decomposes into formate and formic acid in neutral or slightly alkaline environments.[2][3] [4] This property is crucial for its mechanism of action in various applications. Unlike formic acid, KDF is non-corrosive, lacks a pungent odor, and possesses greater thermal stability, making it a safer and more practical alternative.[4][5]

Table 1: Chemical and Physical Properties of Potassium Diformate

Property	Value	References
Molecular Formula	C ₂ H ₃ KO ₄	[1][3][5][6]
Alternate Formula	HCOOH·HCOOK or KH(HCOO) ₂	[4][7]
Molecular Weight	130.14 g/mol	[1][3][4][6][8]
CAS Number	20642-05-1	[1][5][7][8]
Appearance	White to light yellow crystalline powder.[1][3][5]	[1][3][5]
Odor	Odorless to pungent.[2][3]	[2][3]
Taste	Saline, slightly acidic.[2][3]	[2][3]
Solubility	Easily soluble in water.[1][4][5]	[1][4][5]
Melting Point	106-115°C[5]; decomposes around 160-180°C.[9]	[5][9]
pH (aqueous solution)	4.1 - 4.5.[5]	[5]
Hygroscopicity	Highly hygroscopic.[1][3][4]	[1][3][4]
Stability	Stable in acidic conditions; decomposes in neutral or slightly alkaline conditions.[1] [3][4]	[1][3][4]

Molecular Structure

Potassium diformate is an acid salt consisting of a potassium cation (K^+) and a diformate anion ($H(HCOO)_2^-$). The anion is a dimer formed by a molecule of formic acid (HCOOH) and a formate ion ($HCOO^-$) linked through a strong hydrogen bond.[4] This structure is fundamental to its stability and its ability to deliver formic acid effectively.

X-ray crystallography studies have been performed to determine the precise crystal and molecular structure of **potassium diformate**.[7] The potassium ion is typically coordinated by oxygen atoms from the formate groups.[10]

Caption: Molecular structure of **potassium diformate**.

Experimental Protocols

Several methods for the synthesis of **potassium diformate** have been reported, primarily involving the reaction of a potassium source with formic acid.[11][12][13]

Method 1: Formic Acid-Potassium Hydroxide Method[11][13]

This is a two-step process:

 Formation of Potassium Formate: Potassium hydroxide (KOH) is reacted with formic acid (HCOOH) under conditions ranging from basic to weakly acidic to produce potassium formate (HCOOK). The reaction is as follows:

```
 KOH + HCOOH → HCOOK + H<sub>2</sub>O
```

• Formation of **Potassium Diformate**: The resulting potassium formate is then reacted with an additional amount of formic acid under acidic conditions to yield **potassium diformate**.

```
 HCOOK + HCOOH → KH(HCOO)<sub>2</sub>
```

A typical laboratory protocol involves slowly adding a proper amount of potassium hydroxide to formic acid (ratio of 1-1.5:1) in a stirrer.[13] The mixture is stirred at 250-400 rpm for 1-2 hours at a temperature of 50-80°C to ensure uniform mixing and reaction completion.[13]

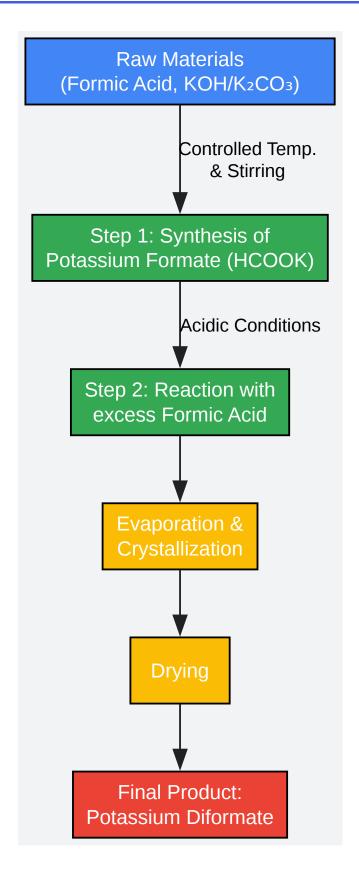
Method 2: Formic Acid-Potassium Carbonate Method[11][14]

This method is similar to the one above but uses potassium carbonate (K₂CO₃) as the potassium source.

• Formation of Potassium Formate: Potassium carbonate reacts with formic acid.

```
    K<sub>2</sub>CO<sub>3</sub> + 2HCOOH → 2HCOOK + H<sub>2</sub>O + CO<sub>2</sub>
```

 Formation of Potassium Diformate: The produced potassium formate is further reacted with formic acid.



• HCOOK + HCOOH → KH(HCOO)₂

Quality control during production is critical and involves careful selection of raw materials (high purity formic acid and potassium carbonate) and precise control of reaction conditions such as temperature and stirring speed.[14]

Click to download full resolution via product page

Caption: General workflow for the synthesis of **potassium diformate**.

- X-ray Crystallography: This technique is employed to determine the three-dimensional arrangement of atoms within the crystal lattice of **potassium diformate**, providing definitive information about its molecular structure and bonding.[7]
- Purity Analysis: The purity of the final product can be assessed using standard analytical techniques such as titration to determine the acid content and atomic absorption spectroscopy to quantify the potassium content.

Reactivity and Stability

Potassium diformate's stability is pH-dependent. It remains stable in acidic environments, which is why it is effective in the upper gastrointestinal tract of animals.[1][4] However, in neutral or slightly alkaline conditions, it dissociates into formic acid and potassium formate.[2] [3][4]

Thermally, **potassium diformate** is relatively stable but will begin to decompose at temperatures around 160-180°C.[9] The decomposition products can include potassium formate and carbon dioxide.[9] This thermal stability is sufficient for its inclusion in processes like animal feed pelleting, which often involve heat.[15]

Conclusion:

Potassium diformate is a compound with well-defined chemical properties and a unique molecular structure that underpins its functionality. Its synthesis is achievable through straightforward acid-base reactions, and its stability profile makes it suitable for a range of industrial applications, particularly in animal nutrition. The detailed understanding of its characteristics presented in this guide serves as a valuable resource for researchers and professionals engaged in related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

- 1. sidleychem.com [sidleychem.com]
- 2. Applications of Potassium Diformate [shuntongchemical.com]
- 3. wbcil.com [wbcil.com]
- 4. The Application of Potassium Diformate in Aquaculture | Encyclopedia MDPI [encyclopedia.pub]
- 5. biofuranchem.com [biofuranchem.com]
- 6. Potassium diformate | C2H3KO4 | CID 23690708 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Potassium Diformate [drugfuture.com]
- 8. Potassium diformate | CymitQuimica [cymitquimica.com]
- 9. amilamaterial.com [amilamaterial.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Preparation method of potassium diformate Eureka | Patsnap [eureka.patsnap.com]
- 12. CN113501753A Method for synthesizing potassium diformate based on phase transfer catalyst - Google Patents [patents.google.com]
- 13. CN110642703A Method for producing potassium diformate Google Patents [patents.google.com]
- 14. amilamaterial.com [amilamaterial.com]
- 15. amilamaterial.com [amilamaterial.com]
- To cite this document: BenchChem. [Potassium Diformate: A Technical Overview of its Chemical Properties and Molecular Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1324529#potassium-diformate-chemical-properties-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com